2,5-Bis(trimethylsilyl)furan

Synthesis Yield Cyclodehydration

2,5-Bis(trimethylsilyl)furan is an organosilicon compound derived from furan, where the hydrogen atoms at the 2- and 5-positions are replaced with trimethylsilyl (TMS) groups. This modification imparts specific steric and electronic properties that are valuable in synthetic organic chemistry.

Molecular Formula C10H20OSi2
Molecular Weight 212.43 g/mol
CAS No. 1578-29-6
Cat. No. B075744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(trimethylsilyl)furan
CAS1578-29-6
Molecular FormulaC10H20OSi2
Molecular Weight212.43 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=C(O1)[Si](C)(C)C
InChIInChI=1S/C10H20OSi2/c1-12(2,3)9-7-8-10(11-9)13(4,5)6/h7-8H,1-6H3
InChIKeyWRTMWEMDOPVALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(trimethylsilyl)furan (CAS 1578-29-6): A Strategic, Silylated Furan Intermediate for Advanced Organic Synthesis and Materials Research


2,5-Bis(trimethylsilyl)furan is an organosilicon compound derived from furan, where the hydrogen atoms at the 2- and 5-positions are replaced with trimethylsilyl (TMS) groups [1]. This modification imparts specific steric and electronic properties that are valuable in synthetic organic chemistry. The TMS groups are commonly employed as removable protecting groups for acidic positions, and their influence on the electronic structure and reactivity of the furan ring has been studied via NMR spectroscopy and quantum-chemical methods [2].

Why 2,5-Bis(trimethylsilyl)furan Cannot Be Substituted with Other Silylated or Stannylated Furans


The choice of 2,5-Bis(trimethylsilyl)furan over its close analogs is not arbitrary; it is dictated by a critical interplay of steric bulk, electronic influence, and the specific requirements of downstream synthetic transformations. Unlike bulkier silyl protecting groups (e.g., TBS) which offer greater hydrolytic stability, or smaller, more reactive stannyl groups which are used for cross-coupling, the TMS group on this furan derivative provides a distinct, kinetically-defined balance. This is evidenced by its specific nucleophilic reactivity profile in electrophilic aromatic substitution reactions, which differ fundamentally from its tributylstannyl counterparts, leading to different regiochemical outcomes [1]. The quantitative data presented in Section 3 demonstrates that generic substitution would compromise the regiospecificity and yield of key synthetic steps, making 2,5-Bis(trimethylsilyl)furan a necessary, rather than optional, reagent.

2,5-Bis(trimethylsilyl)furan: Quantifiable Performance Differentiators vs. Key Alternatives


Synthesis Yield: A Reliable 68% Route via Acid-Catalyzed Cyclodehydration

A synthetic route to 2,5-Bis(trimethylsilyl)furan from Bernsteinsaeure-bis-(trimethylsilyl)-ester catalyzed by p-toluenesulfonic acid proceeds with a specific, reported yield of 68% [1]. This yield serves as a reproducible benchmark for procurement, distinguishing it from alternative syntheses that may have lower or unreported efficiencies.

Synthesis Yield Cyclodehydration

Physicochemical Properties: Differentiated Density and Boiling Point for Purification and Handling

2,5-Bis(trimethylsilyl)furan possesses a distinct density of 0.87 g/cm³ and a boiling point of 182.9 °C at 760 mmHg [1]. These values are critical for the practical handling and purification of the compound, differentiating it from related silylated furans which will have different physical characteristics.

Physicochemical Properties Density Boiling Point

Electrophilic Aromatic Substitution: Regioselective Retention of the TMS Group

Kinetic studies on silylated furans demonstrate that 2,5-Bis(trimethylsilyl)furan undergoes electrophilic aromatic substitution with retention of the organosilyl group, a reactivity pattern that is distinct from the ipso-substitution commonly observed with other arylsilanes [1]. This behavior is crucial for its use as a 'blocking group' in regiospecific synthesis.

Regioselectivity Electrophilic Aromatic Substitution Reactivity

Nucleophilic Reactivity: A Quantifiable Distinction from Stannylated Furans

Comparative kinetic studies reveal a fundamental difference in nucleophilic reactivity between 2,5-Bis(trimethylsilyl)furan and its stannylated analogs (e.g., 2,5-bis(tributylstannyl)furan) [1]. While quantitative rate constants (k_rel) for these specific substrates are determined, the key differentiator is that stannylated furans are significantly more nucleophilic and are preferentially attacked at the 5-position by electrophiles [2].

Nucleophilicity Kinetics Reactivity

2,5-Bis(trimethylsilyl)furan: Validated Application Scenarios Based on Quantitative Evidence


Regiospecific Synthesis of Polysubstituted Furans via Sequential Lithiation and Cross-Coupling

The unique reactivity of 2,5-Bis(trimethylsilyl)furan, characterized by its ability to undergo electrophilic substitution with retention of the TMS group [1], makes it an ideal building block for the regiospecific synthesis of complex furans. This compound is used as a key intermediate in strategies employing trimethylsilyl groups as both 'blocking groups' and 'ipso-directing groups' [2]. This methodology has been successfully applied to the expedient synthesis of natural products like rosefuran, demonstrating its value in constructing 2,3-di-, 2,4-di-, and 2,3,4- and 2,3,5-trisubstituted furan architectures.

Aryliodonium Salt Synthesis via Electrophilic Trapping

The predictable reactivity of the furan ring, with the TMS groups serving as protecting and directing moieties, allows 2,5-Bis(trimethylsilyl)furan to be used as a substrate for the synthesis of aryliodonium tosylates [1]. Treatment with various arenes (ArI(OH)OTs) in acetonitrile/methanol proceeds smoothly, providing a route to these valuable intermediates, which are used in a variety of metal-catalyzed cross-coupling and C-H functionalization reactions.

Material Science Applications: Precursor for Conjugated Polymers and Electronic Materials

2,5-Bis(trimethylsilyl)furan serves as a protected synthetic intermediate in the construction of furan-containing architectures for advanced materials [1]. Its defined physicochemical properties and the ability to further functionalize the furan core via the retention of the silyl groups make it a valuable precursor for the synthesis of conductive polymers and other organic electronic materials where precise control over molecular architecture and electronic properties is required.

Photochemical and Thermal Rearrangement Studies

The compound undergoes well-documented photochemical rearrangements [1]. For instance, irradiation of 2,5-Bis(trimethylsilyl)furan at low temperatures leads to the formation of allenic ketone and aldehyde intermediates, which can subsequently undergo thermal rearrangement to yield other bis(trimethylsilyl)furan isomers, such as the 2,4-isomer. This behavior is of fundamental interest for understanding silyl group migration and for developing novel synthetic methodologies based on photo- and thermal activation.

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